molecular formula C8H7N3OS B2502989 Thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 2391987-05-4

Thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No.: B2502989
CAS No.: 2391987-05-4
M. Wt: 193.22
InChI Key: QDTBQZGCKCTAED-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-2-carboxamidine: Known for its anticancer properties.

    Thieno[3,2-b]pyrrole-5-carbohydrazides: Exhibits antiviral activity against alphaviruses.

    Thieno[2,3-c]pyridine derivatives: Used as kinase inhibitors in drug discovery.

Uniqueness

Thieno[3,2-b]pyridine-2-carbohydrazide stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

thieno[3,2-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBQZGCKCTAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)NN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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